molecular formula C7H5BrFNO B13645660 1-(2-Bromo-6-fluoropyridin-4-YL)ethanone

1-(2-Bromo-6-fluoropyridin-4-YL)ethanone

Cat. No.: B13645660
M. Wt: 218.02 g/mol
InChI Key: QLGXYHBWZGOGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-Bromo-6-fluoropyridin-4-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-6-fluoropyridine with ethanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-6-fluoropyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromo-6-fluoropyridin-4-YL)ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substitution patterns, leading to variations in their chemical reactivity and applications

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

1-(2-bromo-6-fluoropyridin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXYHBWZGOGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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